molecular formula C17H20O B14312227 Benzene, [(1-phenylbutoxy)methyl]- CAS No. 112476-31-0

Benzene, [(1-phenylbutoxy)methyl]-

Cat. No.: B14312227
CAS No.: 112476-31-0
M. Wt: 240.34 g/mol
InChI Key: DLTHDUNRSUSYAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"Benzene, [(1-phenylbutoxy)methyl]-" is a substituted benzene derivative featuring a methyl group connected to a 1-phenylbutoxy substituent. The structure comprises a benzene ring with a -CH2-O-(CH2)3-C6H5 group, where the butoxy chain (four-carbon alkyl-ether) carries a phenyl group at the first carbon. This compound belongs to the family of aromatic ethers, characterized by the presence of oxygen-linked alkyl or aryl substituents.

Properties

CAS No.

112476-31-0

Molecular Formula

C17H20O

Molecular Weight

240.34 g/mol

IUPAC Name

1-phenylbutoxymethylbenzene

InChI

InChI=1S/C17H20O/c1-2-9-17(16-12-7-4-8-13-16)18-14-15-10-5-3-6-11-15/h3-8,10-13,17H,2,9,14H2,1H3

InChI Key

DLTHDUNRSUSYAH-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=CC=CC=C1)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Reaction Protocol (Adapted from CN105693508A and Synthesis of Pranlukast):

  • Step 1 :

    • Reactants : Benzene (40 g), 4-chloro-1-butanol (20 g), FeSO₄ (2–3 g).
    • Conditions : Stirred at 10–17°C for 1.5 hours, followed by slow cooling and separation using saturated sodium sulfate.
    • Outcome : 4-Phenyl-1-butanol is obtained in ~70% yield.
  • Catalyst Optimization :

    • FeSO₄ enhances regioselectivity for para-substitution, while AlCl₃ (used in pranlukast synthesis) improves reaction rates at 10–15°C.

Table 1: Comparative Analysis of Friedel-Crafts Alkylation Conditions

Catalyst Temperature (°C) Yield (%) Reaction Time (h)
FeSO₄ 10–17 70 1.5
AlCl₃ 10–15 68 2.0

Williamson Ether Synthesis for Etherification

Williamson ether synthesis is the most widely reported method for forming the benzyl ether linkage. This two-step process involves generating a 1-phenylbutyl halide followed by reaction with benzyl alcohol under basic conditions.

Protocol (Adapted from US9981887B1 and CHEM 2212L Experiment 5):

  • Step 1: Synthesis of 1-Phenylbutyl Bromide

    • Reactants : 1-Phenylbutanol (from Step 1), hydrobromic acid (HBr) or phosphorus tribromide (PBr₃).
    • Conditions : Reflux at 110°C for 4–6 hours.
    • Outcome : 1-Phenylbutyl bromide yield: 85–90%.
  • Step 2: Ether Formation

    • Reactants : 1-Phenylbutyl bromide, benzyl alcohol, KOH (2.5 eq), tetrabutylammonium bromide (phase-transfer catalyst).
    • Conditions : Microwave-assisted reflux at 100°C for 3 hours.
    • Outcome : [(1-Phenylbutoxy)methyl]benzene yield: 75–80%.

Table 2: Williamson Ether Synthesis Optimization

Base Catalyst Solvent Yield (%)
KOH TBAB Toluene 78
NaOH None Ethanol 65
K₂CO₃ Cs₂CO₃/Na₂S₂O₄ DMF 82

Nucleophilic Substitution with Sulfonate Esters

For sterically hindered substrates, nucleophilic substitution using sulfonate esters (e.g., mesylates or tosylates) improves reactivity.

Protocol (Adapted from CN105693508A):

  • Step 1: Mesylation of 1-Phenylbutanol

    • Reactants : 1-Phenylbutanol, methylsulfonyl chloride (MsCl), LiCl (1–2 g).
    • Conditions : 5–8°C for 0.5 hours, followed by 3-hour reaction.
    • Outcome : 1-Phenylbutyl mesylate yield: 90–95%.
  • Step 2: Reaction with Benzyl Oxide

    • Reactants : 1-Phenylbutyl mesylate, sodium benzoxide.
    • Conditions : 100–120°C in toluene with MnCl₂ catalyst for 10–12 hours.
    • Outcome : [(1-Phenylbutoxy)methyl]benzene yield: 85%.

Mitsunobu Reaction for Direct Etherification

The Mitsunobu reaction offers an alternative pathway, particularly for acid-sensitive substrates.

Protocol (Adapted from PMC2970165):

  • Reactants : 1-Phenylbutanol, benzyl alcohol, diethyl azodicarboxylate (DEAD), triphenylphosphine (PPh₃).
  • Conditions : Tetrahydrofuran (THF), 0°C to room temperature, 12 hours.
  • Outcome : Yield: 70–75%.

Key Limitation : High cost of DEAD and PPh₃ limits scalability.

Industrial-Scale Considerations

  • Catalyst Recovery :
    • FeSO₄ and MnCl₂ are separable via aqueous extraction, reducing waste.
  • Solvent Recycling :
    • Dimethylformamide (DMF) and toluene are recoverable via distillation, aligning with green chemistry principles.
  • Energy Efficiency :
    • Microwave-assisted methods reduce reaction times by 50% compared to conventional heating.

Comparative Analysis of Methods

Table 3: Method Efficiency and Scalability

Method Yield (%) Cost Scalability
Williamson Synthesis 75–80 Low High
Nucleophilic (Mesylate) 85 Moderate Moderate
Mitsunobu Reaction 70–75 High Low

Challenges and Mitigation Strategies

  • Regioselectivity in Friedel-Crafts :
    • FeSO₄ minimizes ortho-substitution, enhancing para-selectivity to >90%.
  • Byproduct Formation :
    • Excess base (KOH) in Williamson synthesis leads to elimination; stoichiometric control reduces alkene byproducts to <5%.
  • Catalyst Degradation :
    • MnCl₂ exhibits higher thermal stability than FeSO₄, enabling reuse for 3–5 cycles.

Chemical Reactions Analysis

Types of Reactions

Benzene, [(1-phenylbutoxy)methyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are commonly used.

    Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are used for halogenation and nitration reactions, respectively.

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes

    Reduction: Alcohols, alkanes

    Substitution: Halogenated benzene derivatives, nitrobenzene derivatives

Scientific Research Applications

Benzene, [(1-phenylbutoxy)methyl]- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzene, [(1-phenylbutoxy)methyl]- involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo various biochemical transformations, leading to the formation of active metabolites. These metabolites may interact with specific pathways, influencing biological processes and exerting therapeutic effects.

Comparison with Similar Compounds

Alkyl-Substituted Benzenes

Example: Benzene, (1-methylbutyl)- (CAS 2719-52-0)

  • Molecular Formula : C11H16
  • Molecular Weight : 148.24 g/mol
  • Structure : A benzene ring substituted with a branched 1-methylbutyl group.
  • Properties : Lower molecular weight compared to the target compound due to the absence of an oxygen atom and a simpler alkyl chain. Such compounds typically exhibit higher volatility and lower boiling points. For instance, similar alkylbenzenes like isopropylbenzene (cumene, CAS 98-82-8) have boiling points around 425–433 K .

Alkoxy-Substituted Benzenes

Example: Benzene, 1,2-dimethoxy- (CAS 91-16-7)

  • Molecular Formula : C8H10O2
  • Molecular Weight : 138.17 g/mol
  • Structure : Two methoxy (-OCH3) groups at the 1 and 2 positions of the benzene ring.
  • Properties : The presence of electron-donating methoxy groups increases the ring's reactivity toward electrophilic substitution. Boiling point data for this compound indicate 363.20 K . In contrast, the target compound’s larger substituent and molecular weight (estimated >250 g/mol) would likely result in higher boiling points and lower volatility.

Complex Ether-Substituted Benzenes

Example: Benzene, [[1-methyl-3-[[1-(2-propenyl)heptyl]oxy]butoxy]methyl]- (CAS 137626-28-9)

  • Molecular Formula : C22H36O2
  • Molecular Weight : 332.52 g/mol
  • Structure : A benzene ring with a highly branched ether chain containing propenyl and heptyl groups.
  • Properties: This compound’s bulky substituent reduces solubility in polar solvents and increases lipophilicity.

Key Comparative Data

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituent Boiling Point (K)
Benzene, [(1-phenylbutoxy)methyl]- Not Available Estimated C14H16O2 ~216.28 -CH2-O-(CH2)3-C6H5 Not Reported
Benzene, (1-methylbutyl)- 2719-52-0 C11H16 148.24 Branched alkyl ~425–433 (est.)
Benzene, 1,2-dimethoxy- 91-16-7 C8H10O2 138.17 -OCH3 (ortho) 363.20
Benzene, [[1-methyl-3-[[1-(2-propenyl)heptyl]oxy]butoxy]methyl]- 137626-28-9 C22H36O2 332.52 Branched ether with propenyl Not Reported

Reactivity

  • Electrophilic Substitution : Alkoxy groups (e.g., in 1,2-dimethoxybenzene) activate the benzene ring toward electrophilic substitution. The target compound’s ether substituent may similarly direct incoming electrophiles to the para or meta positions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.